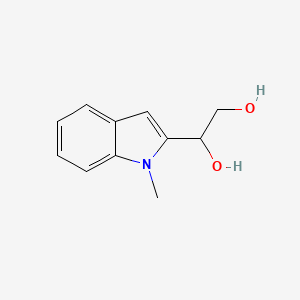

1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

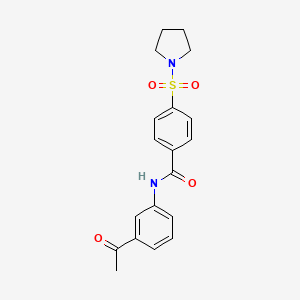

“1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol” is an organic compound with the molecular formula C11H13NO2 . It contains a total of 28 bonds, including 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, and 10 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 Pyrrole .

Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol” is quite complex, with a total of 28 bonds . It includes a variety of bond types, including non-H bonds, multiple bonds, and aromatic bonds . The molecule also features several functional groups, including hydroxyl groups, primary and secondary alcohols, and a Pyrrole .Wissenschaftliche Forschungsanwendungen

- Indole derivatives have gained attention for their potential as anticancer agents. Methyl 1-hydroxyindole-3-carboxylate shows promise in inhibiting cancer cell growth and inducing apoptosis. Researchers explore its mechanisms of action and evaluate its efficacy against various cancer types .

- Indoles possess antimicrobial properties. Methyl 1-hydroxyindole-3-carboxylate may inhibit bacterial and fungal growth. Investigating its effectiveness against specific pathogens could lead to novel antimicrobial therapies .

- Some indole derivatives exhibit anti-inflammatory activity. Researchers study whether methyl 1-hydroxyindole-3-carboxylate can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .

- Indoles have been investigated for antiviral properties. Although specific data on methyl 1-hydroxyindole-3-carboxylate are limited, further research could explore its effects against viral infections .

- Indole compounds often possess antioxidant activity. Methyl 1-hydroxyindole-3-carboxylate might scavenge free radicals and protect cells from oxidative damage. Researchers can explore its antioxidant potential .

- Interestingly, some indole derivatives exhibit ulcerogenic effects. Researchers could investigate whether methyl 1-hydroxyindole-3-carboxylate influences gastric mucosal integrity and contributes to ulcer formation .

Anticancer Properties

Antimicrobial Activity

Anti-Inflammatory Effects

Antiviral Potential

Antioxidant Properties

Ulcerogenic Activity

Eigenschaften

IUPAC Name |

1-(1-methylindol-2-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-10(12)11(14)7-13/h2-6,11,13-14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHQLRDOGUFHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)